molecular formula C4H5BrCl2O B3280308 2-Bromo-4-chlorobutanoyl chloride CAS No. 71254-32-5

2-Bromo-4-chlorobutanoyl chloride

Cat. No. B3280308
CAS RN: 71254-32-5
M. Wt: 219.89 g/mol
InChI Key: OGNROIRTCSDKHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-4-chlorobutanoyl chloride involves the reaction of butanoyl chloride with bromine and chlorine. The process typically occurs under controlled conditions, such as using a solvent or a catalyst. Detailed synthetic pathways and optimization strategies can be found in relevant literature .


Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Complex Organic Compounds : 2-Bromo-4-chlorobutanoyl chloride is used in the synthesis of complex organic compounds. For instance, it is utilized in the synthesis of 3,4-dibromo-3,4,4-trichloro-1-phenylbutan-1-one and 1-aryl-2-bromo-3,4,4-trichlorobut-3-en-1-ones, achieved through the acylation of benzene, toluene, and bromobenzene according to Friedel-Crafts reactions (Potkin et al., 2007).

  • Halogen Activation and Environmental Chemistry : Research has shown that reactions involving halides, such as 2-Bromo-4-chlorobutanoyl chloride, are important in environmental chemistry. For example, studies on the reaction of N2O5 on frozen halide salt solutions have highlighted the role of halides in atmospheric chemistry, particularly in polar regions (Lopez‐Hilfiker et al., 2012).

  • Electrochemical Reduction : The electrochemical behavior of compounds like 1-bromo-4-chlorobutane has been studied, revealing insights into the formation of various products, including cyclobutane, n-butane, and n-octane. This research contributes to a better understanding of electrochemical reduction processes (Pritts & Peters, 1995).

Applications in Materials Science

  • Cycloaddition Reactions : 2-Bromo-4-chlorobutanoyl chloride is involved in cycloaddition reactions, which are fundamental in creating new materials. For example, the thermal [2+2] cycloaddition of 1-halo-2-(9-fluorenylidene)ethylene to produce fluorene-9-spiro-1′-[2′-halo-3′-(9-fluorenylidene)-4′-halomethylene]cyclobutane is a key reaction in material synthesis (Toda et al., 1974).

  • Complex Metal Compound Synthesis : The compound plays a role in synthesizing metal complexes, as seen in the preparation of copper(II) and oxido-vanadium(IV) complexes of 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol. These complexes have diverse applications, including catalysis and materials chemistry (Takjoo et al., 2013).

  • Protecting Groups in Organic Synthesis : It is also used in the development of new protecting groups for alkyl 4-halo-3-oxobutanoates, crucial for synthesizing specific organic compounds (Moorhoff, 1997).

Advanced Oxidation Processes

  • Degradation of Pharmaceuticals : Studies have explored the roles of halides, like bromide and chloride, in the advanced oxidation processes for degrading pharmaceuticals, such as acetaminophen. This research is vital for understanding water treatment and environmental remediation techniques (Li et al., 2015).

Future Directions

: ChemSpider: 2-Bromo-4-chlorobutanoyl bromide : ChemSpider: 2-Bromo-4-chlorobutanoyl chloride : ChemicalBook: 2-bromo-4-chlorobutanoyl chloride

properties

IUPAC Name

2-bromo-4-chlorobutanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrCl2O/c5-3(1-2-6)4(7)8/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNROIRTCSDKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(C(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chlorobutanoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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